Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester is an organic compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to a 4-(dimethylamino)phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester typically involves the reaction of trifluoromethanesulfonic anhydride with 4-(dimethylamino)phenol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction can be represented as follows:
CF3SO2O2+C8H11NOH→CF3SO2OC8H10N(CH3)2+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond yields 4-(dimethylamino)phenol and methanesulfonic acid.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. The ester group can undergo hydrolysis, releasing the active phenol derivative that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and applications in various fields.
Properties
CAS No. |
125213-42-5 |
---|---|
Molecular Formula |
C9H10F3NO3S |
Molecular Weight |
269.24 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C9H10F3NO3S/c1-13(2)7-3-5-8(6-4-7)16-17(14,15)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
NXTSEZCMRIJVPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.